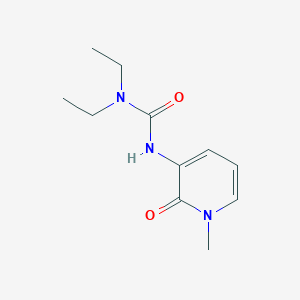
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea, also known as DMU, is a synthetic compound that has gained significant attention in the field of scientific research. DMU is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the production of pyrimidine nucleotides.
作用機序
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea inhibits DHODH, which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks for DNA and RNA synthesis, making DHODH a critical enzyme for cell proliferation. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea binds to the ubiquinone-binding site of DHODH, preventing the transfer of electrons and ultimately inhibiting the enzyme's activity. This inhibition leads to a decrease in pyrimidine nucleotide synthesis and a subsequent reduction in cell proliferation.
Biochemical and Physiological Effects:
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has been shown to have significant biochemical and physiological effects. In addition to its inhibition of DHODH, 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as Crohn's disease and ulcerative colitis.
実験室実験の利点と制限
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has several advantages for lab experiments. It is a potent inhibitor of DHODH, making it an effective tool for studying the enzyme's function. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea is also relatively stable and easy to synthesize, making it readily available for research purposes. However, 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea in lab experiments to ensure accurate results.
将来の方向性
There are several future directions for research on 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea. One area of interest is the development of 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea's potential as a treatment for other diseases, such as viral infections and neurological disorders. Additionally, there is a need for further studies to elucidate the mechanisms underlying 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea's anticancer and immunosuppressive effects. Overall, 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has significant potential as a therapeutic agent and a valuable tool for scientific research.
合成法
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea can be synthesized using a multi-step synthetic route, which involves the reaction of 2-acetylpyridine with ethyl carbamate in the presence of sodium ethoxide to form 1-methyl-2-oxopyridin-3-yl carbamate. This intermediate is then reacted with diethylamine to form 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea.
科学的研究の応用
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. DHODH is essential for the proliferation of cancer cells and the activation of immune cells, making it an attractive target for drug development. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has shown promising results in preclinical studies, demonstrating antitumor activity in various cancer cell lines and animal models. It has also been shown to have immunosuppressive effects, making it a potential treatment option for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
1,1-diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-4-14(5-2)11(16)12-9-7-6-8-13(3)10(9)15/h6-8H,4-5H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIFWMVICVPYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=CN(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

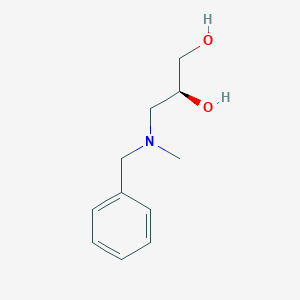
![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)
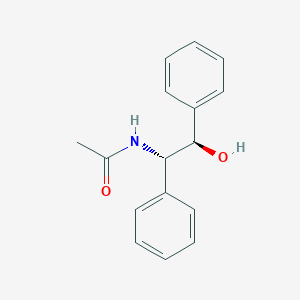

![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)
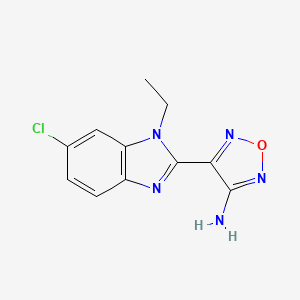
![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)
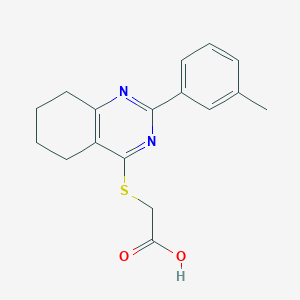
![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)
![1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7591037.png)
![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)


![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)